

DS-8895a: A Technical Overview of a Novel Anti-EphA2 Antibody

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For Researchers, Scientists, and Drug Development Professionals

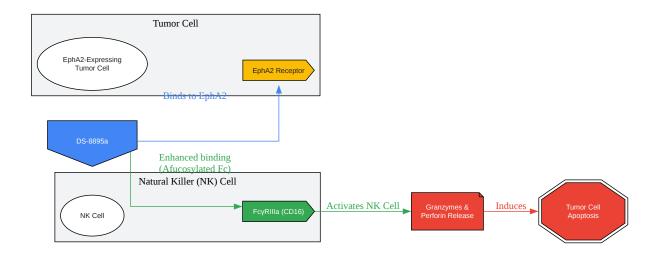
Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a wide range of solid tumors and associated with poor prognosis.[1][2] The strategic afucosylation of **DS-8895**a enhances its binding affinity to the FcyRIIIa receptor on immune effector cells, leading to a potentiation of antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for eliminating cancer cells.[3][4] This technical guide provides a comprehensive overview of the discovery and development of **DS-8895**a, detailing its mechanism of action, preclinical efficacy, and clinical evaluation.

Mechanism of Action: Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)

DS-8895a is engineered to elicit a powerful anti-tumor immune response primarily through ADCC.[4] The antibody binds to the extracellular juxtamembrane region of both full-length and truncated forms of EphA2 expressed on the surface of cancer cells.[2][5] The afucosylated Fc region of **DS-8895**a exhibits a significantly higher affinity for the FcyRIIIa (CD16) receptor on natural killer (NK) cells.[4] This enhanced binding leads to more efficient engagement of NK cells and subsequent release of cytotoxic granules, inducing apoptosis in the targeted tumor cells.[4]





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Figure 1: Mechanism of Action of DS-8895a via Enhanced ADCC.

Preclinical Development In Vitro Cytotoxicity

The enhanced ADCC activity of **DS-8895**a was demonstrated in vitro using EphA2-positive human breast cancer MDA-MB-231 cells as target cells and human peripheral blood mononuclear cells (PBMCs) as effector cells. **DS-8895**a exhibited markedly increased ADCC activity compared to its fucosylated parent antibody.



Cell Line	Effector Cells	Antibody	Donor A EC50 (ng/mL)	Donor B EC50 (ng/mL)
MDA-MB-231	Human PBMCs	DS-8895a	8.6	57.1
MDA-MB-231	Human PBMCs	Parent Antibody	105.6	821.9
Table 1: In Vitro ADCC Activity of DS-8895a.				

In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of **DS-8895**a was evaluated in xenograft models using athymic nude mice bearing EphA2-positive human breast cancer (MDA-MB-231) and human gastric cancer (SNU-16) tumors. **DS-8895**a demonstrated dose-dependent inhibition of tumor growth in both models.[1][6]



Xenograft Model	Treatment	Dose (mg/kg)	Outcome
MDA-MB-231 (Breast Cancer)	DS-8895a	0.03	Statistically significant tumor growth inhibition (P=0.0356)
0.1	Statistically significant tumor growth inhibition (P=0.0086)		
0.3, 1, 3	Statistically significant tumor growth inhibition (P<0.0001)	_	
SNU-16 (Gastric Cancer)	DS-8895a	10	Statistically significant tumor growth inhibition (P=0.0006)
DS-8895a + Cisplatin	5 (DS-8895a) + 5 or 10 (Cisplatin)	Combination showed better efficacy than monotherapies	
Table 2: In Vivo Efficacy of DS-8895a in Xenograft Models. [1][2]			_

Clinical Development

DS-8895a has been evaluated in two Phase I clinical trials in patients with advanced solid tumors.

Phase I Dose-Escalation and Expansion Study (NCT02004717)

This study aimed to determine the safety, tolerability, and pharmacokinetics of **DS-8895**a in patients with advanced solid tumors.[3][7]



Parameter	Value	
Enrollment	37 patients	
Tumor Types (Expansion Cohort)	Gastric Cancer (n=9), Esophageal Cancer (n=6)	
Dose Levels (Escalation)	0.1, 0.3, 1.0, 3.0, 10, 20 mg/kg	
Recommended Dose (Expansion)	20 mg/kg	
Administration	Intravenously every 2 weeks	
Maximum Tolerated Dose (MTD)	Not reached	
Dose-Limiting Toxicities (DLTs)	1 (Grade 4 platelet count decreased at 20 mg/kg)	
Drug-Related Adverse Events (AEs)	64.9% of patients	
Grade ≥ 3 Drug-Related AEs	8.1% of patients	
Infusion-Related Reactions	51.4% of patients (manageable)	
Best Overall Response	1 Partial Response (Gastric Cancer), 13 Stable Disease	
Table 3: Summary of Phase I Study (NCT02004717) Results.[3][7]		

Phase I Safety and Bioimaging Study (NCT02252211)

This study assessed the safety, biodistribution, and tumor uptake of **DS-8895**a using ⁸⁹Zr-labeled **DS-8895**a PET imaging.[8][9]

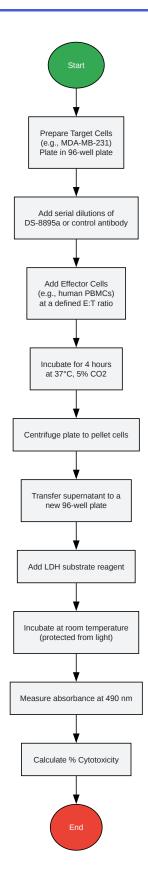


Parameter	Value
Enrollment	9 patients
Dose Cohorts	1 mg/kg (n=4), 3 mg/kg (n=3)
Dose-Limiting Toxicities	None reported
Treatment-Related Adverse Events	None reported
Best Response (Cohort 1)	Stable Disease
Best Response (Cohort 2)	Progressive Disease
Tumor Uptake (89Zr-DS-8895a)	Low-grade uptake in most tumors
Study Outcome	Further development of DS-8895a was halted due to limited therapeutic efficacy and low tumor uptake.
Table 4: Summary of Phase I Bioimaging Study (NCT02252211) Results.[8][9]	

Experimental Protocols Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

A non-radioactive lactate dehydrogenase (LDH) release assay is a standard method to quantify ADCC.





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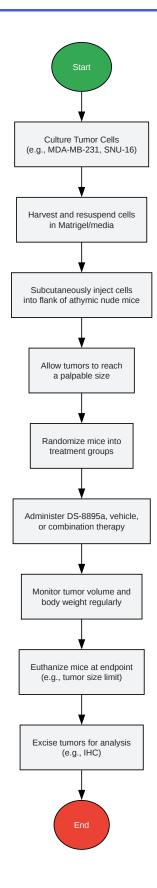
Figure 2: General Workflow for an LDH-based ADCC Assay.



- Cell Preparation: Target tumor cells (e.g., MDA-MB-231) are seeded in a 96-well plate. Effector cells (e.g., human PBMCs) are isolated and prepared.
- Antibody Addition: Serial dilutions of DS-8895a and a control antibody are added to the target cells.
- Co-culture: Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
- Incubation: The plate is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.
- LDH Measurement: The amount of LDH released into the supernatant from lysed cells is quantified using a colorimetric assay.
- Data Analysis: The percentage of specific cytotoxicity is calculated by comparing the LDH release in the presence of the antibody to spontaneous and maximum release controls.

Xenograft Tumor Model





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Figure 3: General Workflow for a Xenograft Tumor Model Study.



- Cell Implantation: EphA2-positive human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 or SNU-16 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[3]
- Tumor Growth and Grouping: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
- Treatment Administration: DS-8895a, a vehicle control, or combination therapies are administered according to the study design (e.g., intravenously).
- Monitoring: Tumor volume and mouse body weight are measured regularly.
- Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry.

Immunohistochemistry (IHC)

- Tissue Processing: Tumors are fixed in formalin and embedded in paraffin (FFPE).
- Sectioning: Thin sections of the FFPE tissue are cut and mounted on slides.
- Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol washes.
- Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.
- Staining: Sections are incubated with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen (e.g., DAB) is then added to produce a colored precipitate at the site of the antigen.
- Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

Conclusion

DS-8895a is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with enhanced ADCC activity. Preclinical studies demonstrated its potential to inhibit tumor growth in EphA2-positive cancers. However, Phase I clinical trials, while demonstrating a manageable



safety profile, revealed limited therapeutic efficacy and low tumor uptake, leading to the discontinuation of its further development.[8][9] The learnings from the **DS-8895**a program, particularly the insights gained from the bioimaging study, provide valuable information for the future design and development of antibody-based cancer therapeutics.

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